1-(cyclohex-3-en-1-ylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide;oxalic acid
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Overview
Description
1-(cyclohex-3-en-1-ylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide;oxalic acid is a complex organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohex-3-en-1-ylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include cyclohexene, pyridine, and piperidine derivatives. The synthesis could involve:
Alkylation: Cyclohexene can be alkylated with a suitable reagent to introduce the cyclohex-3-en-1-ylmethyl group.
Amidation: The alkylated product can then be reacted with piperidine-4-carboxylic acid to form the piperidine carboxamide.
Oxalic Acid Addition: Finally, the compound can be treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(cyclohex-3-en-1-ylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor ligands. The piperidine ring is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(cyclohex-3-en-1-ylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(cyclohexylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
- 1-(cyclohex-3-en-1-ylmethyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Uniqueness
The unique combination of the cyclohex-3-en-1-ylmethyl and pyridin-3-ylmethyl groups in the piperidine-4-carboxamide framework distinguishes this compound from its analogs. This structural uniqueness might confer specific properties, such as enhanced binding affinity to certain biological targets or improved reactivity in chemical synthesis.
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O.C2H2O4/c23-19(21-14-17-7-4-10-20-13-17)18-8-11-22(12-9-18)15-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-2,4,7,10,13,16,18H,3,5-6,8-9,11-12,14-15H2,(H,21,23);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIBPPYCOPEMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)C(=O)NCC3=CN=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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